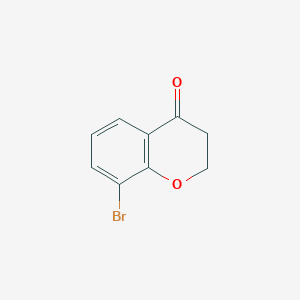
8-ブロモクロマン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromochroman-4-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromochroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromochroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学: 治療用化合物のビルディングブロック
8-ブロモクロマン-4-オンが属するクロマン-4-オン骨格は、医薬品化学において重要な構造単位です。 これは、顕著な生物学的および薬理学的活性を有するさまざまな化合物を合成するための主要なビルディングブロックとして役立ちます 。8位に臭素原子を導入することで、これらの活性を高めたり、追加の特性を付与したりできる可能性があり、薬物開発に役立つ化合物になります。
有機合成: 方法論の改善
研究者らは、8-ブロモクロマン-4-オンを含む4-クロマノン誘導体の合成方法を改善するためのいくつかの研究を実施してきました 。これらの合成方法の進歩は、さまざまな化学反応で使用できるこれらの化合物、およびより複雑な分子の合成における中間体として効率的に生産するために不可欠です。
薬理学的活性: 多様な生物学的活性
8-ブロモクロマン-4-オン誘導体は、幅広い薬理学的活性を示します。 それらは、抗癌剤、TNF-α阻害剤、抗血管、抗糖尿病、抗酸化、抗菌、抗真菌、抗ウイルス、および抗リーシュマニア特性としての可能性について研究されてきました 。これは、それらをさまざまな医学分野における新しい治療法および治療法の開発に非常に関連させています。
化粧品への応用: 肌と髪のケア
8-ブロモクロマン-4-オンの誘導体は、化粧品製剤の有効成分として使用されてきました。それらは、肌と髪の質感のケア、改善、およびリフレッシュに役立ちます。 さらに、それらは、炎症、アレルギー、または創傷治癒プロセスなどの肌と髪に関連する欠陥の治療に使用されます 。これは、化合物が医薬品を超えた汎用性を示していることを強調しています。
生物学的研究: 酵素阻害
この化合物の誘導体は、抗アセチルコリンエステラーゼ(AchE)阻害剤を含む酵素阻害剤として有望であることが示されています 。これは、AchE阻害剤が脳内のアセチルコリンのレベルを高めることで症状の管理に役立つ可能性があるアルツハイマー病などの病気の研究において特に重要です。
抗ウイルス研究: HIVと抗コロナウイルス活性
抗ウイルス研究の分野では、8-ブロモクロマン-4-オンは、HIVやコロナウイルスを含むウイルスに対する可能性について調査されてきました 。その誘導体は、これらの世界的な健康上の脅威との闘いを支援する新しい抗ウイルス薬を開発するための足場を提供する可能性があります。
作用機序
Target of Action
8-Bromochroman-4-one is a derivative of chroman-4-one , a significant structural entity that belongs to the class of oxygen-containing heterocycles . Chroman-4-one acts as a major building block in a large class of medicinal compounds . .
Mode of Action
Chroman-4-one derivatives have been shown to exhibit a broad variety of remarkable biological and pharmaceutical activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
Chroman-4-one and its derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Chroman-4-one derivatives have been associated with a wide range of pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
8-Bromochroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 8-Bromochroman-4-one can bind to specific receptors, modulating their activity and influencing downstream signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
8-Bromochroman-4-one exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, 8-Bromochroman-4-one can induce apoptosis by activating pro-apoptotic signaling pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation . These cellular effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 8-Bromochroman-4-one involves its interaction with various biomolecules. It can bind to specific enzymes, leading to their inhibition or activation . For instance, 8-Bromochroman-4-one has been shown to inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into the compound’s mode of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromochroman-4-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 8-Bromochroman-4-one remains stable under specific conditions, but its activity may diminish over extended periods . Additionally, long-term exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity . These temporal effects are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-Bromochroman-4-one vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
8-Bromochroman-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation . For instance, cytochrome P450 enzymes play a crucial role in the metabolism of 8-Bromochroman-4-one, leading to the formation of metabolites that may have distinct biological activities . Additionally, the compound can influence metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 8-Bromochroman-4-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, influencing its localization and accumulation in different cellular compartments . Additionally, binding proteins can modulate the compound’s bioavailability and distribution within tissues . These factors are critical for understanding the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
8-Bromochroman-4-one exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism . Understanding the subcellular localization of 8-Bromochroman-4-one provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
8-bromo-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFCRUZREBSOGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610538 |
Source


|
| Record name | 8-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204377-88-8 |
Source


|
| Record name | 8-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
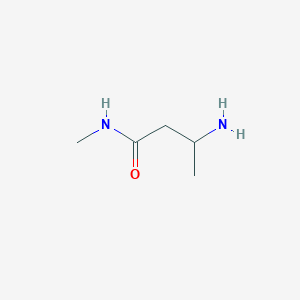
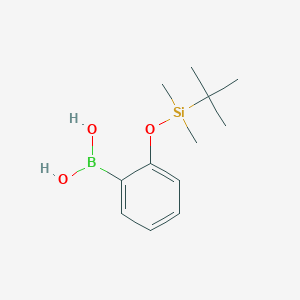
![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)
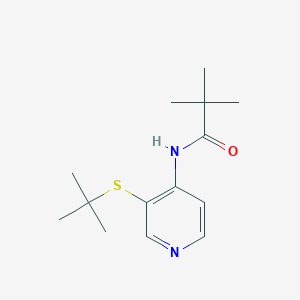
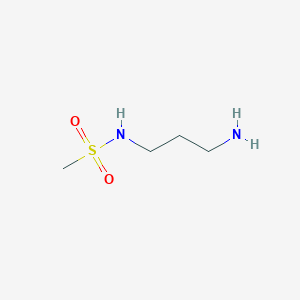
![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)
![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)
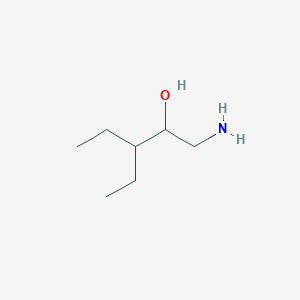
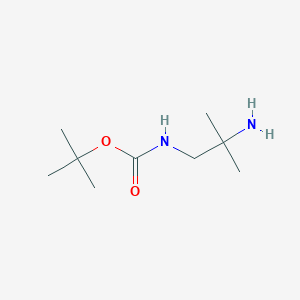

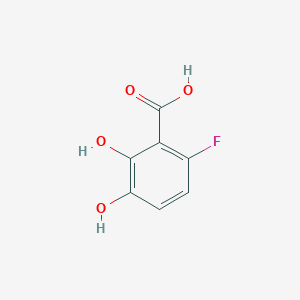

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)

